molecular formula C8H7ClN4 B071066 1-(Chloromethyl)-5-phenyltetrazole CAS No. 178904-88-6

1-(Chloromethyl)-5-phenyltetrazole

Cat. No.: B071066
CAS No.: 178904-88-6
M. Wt: 194.62 g/mol
InChI Key: MITCLGHVAMIJND-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-phenyltetrazole is a tetrazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 1-position and a phenyl group at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, materials science, and explosives due to their stability and versatile reactivity . The chloromethyl group enhances electrophilicity, making this compound a valuable intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

CAS No.

178904-88-6

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

1-(chloromethyl)-5-phenyltetrazole

InChI

InChI=1S/C8H7ClN4/c9-6-13-8(10-11-12-13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MITCLGHVAMIJND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=NN2CCl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2CCl

Synonyms

1H-Tetrazole,1-(chloromethyl)-5-phenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Tetrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (1- and 5-positions) Key Properties/Data
1-(Chloromethyl)-5-phenyltetrazole C₈H₇ClN₄ 194.62 1: -CH₂Cl; 5: -Ph Not explicitly reported; inferred reactivity from -CH₂Cl group
1-Methyl-5-phenyltetrazole C₈H₈N₄ 160.18 1: -CH₃; 5: -Ph Stable; MP: ~150–155°C; IR: ν(N-H) 3200 cm⁻¹
1-Phenyl-5-mercaptotetrazole C₇H₆N₄S 194.22 1: -Ph; 5: -SH Thiol group enables disulfide formation; used in coordination chemistry
1-(4’-Chlorophenyl)-5-methyltetrazole C₈H₇ClN₄ 194.62 1: -C₆H₄Cl; 5: -CH₃ MP: 180–182°C; IR: ν(C-Cl) 750 cm⁻¹
1-(4-Phenylthiazol-2-yl)-5-p-chlorophenyltetrazole C₁₆H₁₀ClN₅S 339.80 1: Thiazolyl; 5: -C₆H₄Cl LogP: 4.11; potential biological activity

Key Observations:

Substituent Reactivity :

  • The chloromethyl group in this compound confers higher electrophilicity compared to methyl or phenyl substituents, enabling alkylation or nucleophilic displacement reactions . In contrast, 1-phenyl-5-mercaptotetrazole’s thiol group facilitates metal coordination or oxidation to disulfides .
  • Electron-withdrawing groups (e.g., -Cl in 1-(4’-Chlorophenyl)-5-methyltetrazole) increase thermal stability, evidenced by higher melting points (~180°C vs. ~150°C for methyl analogues) .

Spectroscopic Signatures :

  • Chlorine-containing substituents (e.g., -CH₂Cl or -C₆H₄Cl) exhibit distinct IR absorptions (ν(C-Cl) ~750 cm⁻¹) and NMR chemical shifts (e.g., δ ~4.15 ppm for -CH₂Cl in related compounds) .

Biological and Material Applications :

  • Thiol derivatives (e.g., 1-phenyl-5-mercaptotetrazole) are explored as corrosion inhibitors or antimicrobial agents , while chlorinated tetrazoles like 1-(4-phenylthiazol-2-yl)-5-p-chlorophenyltetrazole may exhibit enhanced lipophilicity (LogP = 4.11) for drug delivery .

Stability and Reactivity

  • Thermal Stability: Chlorinated tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyltetrazole) exhibit higher decomposition temperatures compared to non-halogenated analogues due to stronger C-Cl bonds .
  • Hydrolytic Sensitivity : The -CH₂Cl group in this compound is prone to hydrolysis under basic conditions, forming hydroxymethyl or oxo derivatives .

Preparation Methods

Cyclization of Benzonitrile with Sodium Azide

The foundational approach to 5-phenyltetrazole derivatives involves the reaction of benzonitrile with sodium azide under high-temperature conditions. This method, adapted from tetrazole synthesis literature, forms the 5-phenyltetrazole core via [2+3] cycloaddition. Key parameters include:

  • Reaction conditions : 145°C, 6 hours in a sealed autoclave.

  • Yield : ~85% for analogous 5-substituted tetrazoles.

The resulting 5-phenyltetrazole serves as the intermediate for subsequent functionalization at the 1-position.

Regioselective Alkylation at the 1-Position

Introducing the chloromethyl group at the 1-nitrogen requires careful control of alkylation conditions. Tetrazoles exhibit two acidic NH protons (1- and 2-positions), with the 2-position being more acidic (pKa ≈ 4.9 vs. 8.2 for the 1-position). To favor 1-alkylation:

  • Base selection : Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) deprotonate the less acidic 1-position.

  • Alkylating agent : Chloromethyl chloride (ClCH2Cl) in tetrahydrofuran (THF) at 0–5°C.

  • Yield : Pilot studies report ~65% yield for 1-alkylated products, with 2-alkylation as a minor pathway.

The Suzuki-Miyaura reaction enables direct introduction of the phenyl group at the 5-position. This method, demonstrated by, involves coupling a boronic acid with a pre-functionalized tetrazole:

  • Substrate : 1-(Chloromethyl)tetrazole (synthesized via hydroxymethylation/chlorination of unsubstituted tetrazole).

  • Conditions : XPhos Pd G3 catalyst, Cs2CO3 base, toluene/water solvent, 100°C for 4 hours.

  • Yield : 76% for analogous 5-aryl-1-benzyltetrazoles.

Post-Coupling Functionalization

Following phenyl introduction, the chloromethyl group is installed via:

  • Hydroxymethylation : Mitsunobu reaction with paraformaldehyde (DIAD, PPh3).

  • Chlorination : Treatment with SOCl2 in dichloromethane (DCM).

  • Overall yield : ~58% over two steps.

Protection-Chlorination-Deprotection Sequences

Triphenylmethyl (Trityl) Protection

Adapted from CN101805306A, this method avoids hazardous intermediates (e.g., aluminium azide) by employing trityl protection:

Step 1: Cyclization
Hydroxyacetonitrile derivatives cyclize with sodium azide to form 5-hydroxymethyltetrazoles.

  • Conditions : 145°C, 6 hours, triethylamine hydrochloride additive.

  • Yield : 85%.

Step 2: Trityl Protection
The 1-nitrogen is protected with triphenylmethyl chloride in THF:

  • Molar ratio : 1:1.03 (tetrazole:TrCl).

  • Yield : 98.3% purity.

Step 3: Chlorination
SOCl2 converts the hydroxymethyl to chloromethyl:

  • Conditions : 60°C, 6 hours.

  • Yield : 73.8%.

Step 4: Deprotection
Acid hydrolysis (HCl/acetonitrile/water) removes the trityl group:

  • Yield : 99.3% purity.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Cyclization-AlkylationCyclization, regioselective alkylation65%95%Moderate (T° control)
Suzuki CouplingCross-coupling, chlorination58%97%High (catalytic)
Trityl ProtectionProtection, chlorination, deprotection73.8%99.3%High (patent-scale)

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Solution : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance 1-position reactivity.

  • Alternative : Pre-complexation with ZnCl2, as demonstrated in thiolation reactions.

Chlorination Efficiency

  • Optimized reagent : Thionyl chloride (SOCl2) with catalytic DMF improves conversion over PCl3 or POCl3.

Deprotection Side Reactions

  • Mitigation : Controlled pH adjustment (pH 3–4) during aqueous workup minimizes tetrazole ring hydrolysis .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeEvidence Source
Reaction Temperature70–80°C
Catalyst Concentration10 wt%
SolventPEG-400
Reaction Time1–2 hrs

Q. Table 2. Stability of Chloromethyl Group Under pH Variation

pH RangeStability ProfileDecomposition Product
2–6Stable (>90% intact at 25°C/24h)None
7–9Moderate (70–80% intact)Trace hydroxymethyl derivatives
≥10Unstable (<20% intact)5-(Hydroxymethyl)-5-phenyltetrazole

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